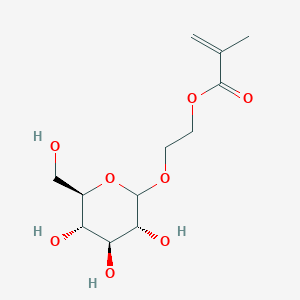

2-Methacryloxyethyl D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methacryloxyethyl D-glucopyranoside” is a chemical compound with the molecular formula C12H20O8 . It is also known by other names such as GEMA and 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . It has a molecular weight of 292.28 g/mol .

Synthesis Analysis

While specific synthesis methods for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, a related compound, Methyl α-D-glucopyranoside and its seven acylated derivatives, have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .

Molecular Structure Analysis

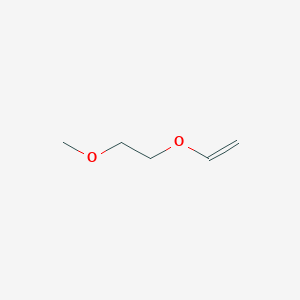

The IUPAC name for “2-Methacryloxyethyl D-glucopyranoside” is 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

“2-Methacryloxyethyl D-glucopyranoside” has a molecular weight of 292.28 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 7 .

Applications De Recherche Scientifique

Surface Modification

GEMA is widely used in the modification of material surfaces . The compound’s ability to form a stable bond with various surfaces makes it an excellent choice for surface modification applications. This can be particularly useful in fields such as materials science and engineering, where the properties of a material’s surface can significantly impact its overall performance.

Coating Creation

Another major application of GEMA is in the creation of coatings . The compound’s water-soluble nature and its ability to form a stable, uniform layer make it an ideal choice for coating applications. This can be particularly beneficial in industries such as electronics, where protective coatings can help improve the lifespan and performance of various components.

Emulsion and Suspension Stabilization

GEMA is also used to stabilize emulsions and suspensions . Its ability to interact with both the dispersed phase and the continuous phase of an emulsion or suspension makes it an effective stabilizing agent. This property is widely utilized in industries such as food and beverage, pharmaceuticals, and cosmetics.

Anticoagulant in Clinical Studies

2-Methacryloxyethyl D-glucopyranoside has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . It has been used in clinical studies as an anticoagulant .

Monomer for Hydrogels in Drug Delivery

GEMA is used as a monomer for hydrogels in drug delivery . The hydrogels made from GEMA can encapsulate drugs and release them in a controlled manner. This property is particularly useful in the pharmaceutical industry, where controlled drug delivery can significantly improve the efficacy of various treatments.

Pharmaceutical Testing

GEMA is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results . This is crucial in ensuring the safety and efficacy of pharmaceutical products.

Safety And Hazards

Orientations Futures

While specific future directions for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, related compounds such as Methyl α-D-glucopyranoside and its derivatives have been used to develop antibacterial and antifungal drugs . This suggests potential future directions in therapeutic and drug development purposes .

Propriétés

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 |

Source

|

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methacryloxyethyl D-glucopyranoside | |

CAS RN |

132153-84-5 |

Source

|

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)